Product packaging for Ethyl 2,2-difluorohex-3-enoate(Cat. No.:CAS No. 1346523-54-3)

Ethyl 2,2-difluorohex-3-enoate

Cat. No.: B3039816
CAS No.: 1346523-54-3
M. Wt: 178.18 g/mol
InChI Key: UZHFCFVURUPARR-AATRIKPKSA-N
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Description

Contextualizing Gem-Difluoroalkenes in Contemporary Organic Chemistry

The gem-difluoroalkene (or 1,1-difluoroalkene) motif is a cornerstone in the field of fluorine chemistry. researchgate.net These structures are not merely chemical curiosities but are recognized as highly versatile and valuable fluorinated building blocks. researchgate.netnih.gov Their utility spans the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov

One of the most significant features of the gem-difluoroalkene group is its role as a bioisostere. It can effectively mimic the carbonyl group or an amide bond in biologically active compounds. nih.govnih.gov This substitution can lead to enhanced metabolic stability and altered electronic properties, which are desirable attributes in drug design. nih.govbohrium.com The two electron-withdrawing fluorine atoms activate the double bond, making it susceptible to nucleophilic attack, a key feature exploited in various synthetic transformations. nih.gov

The reactivity of gem-difluoroalkenes enables a wide array of synthetic applications. They serve as precursors for diverse functional groups and molecular scaffolds, including other fluorinated alkenes, indoles, esters, cyclopropanes, and difluoromethyl groups. nih.govthieme-connect.com Over the past two decades, significant progress has been made in developing efficient methods for both the construction of gem-difluoroalkenes and their subsequent functionalization, particularly through transition metal-catalyzed reactions that cleave the robust carbon-fluorine (C-F) bond. researchgate.netnih.gov

The Strategic Importance of Fluorinated Esters, with Specific Reference to Ethyl 2,2-difluorohex-3-enoate

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. tandfonline.commdpi.com Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, acidity or basicity (pKa), lipophilicity, and binding affinity to target proteins. bohrium.comtandfonline.com Introducing fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability. bohrium.comtandfonline.com

Fluorinated esters, such as this compound, are particularly important intermediates that combine the benefits of fluorine with the synthetic versatility of the ester group. These compounds are key synthons for creating more complex fluorinated molecules.

This compound serves as a critical intermediate in the synthesis of pharmaceutically active compounds. A notable example is its use in the preparation of Lubiprostone (B194865), a gastrointestinal agent for treating chronic idiopathic constipation. google.com In the patented synthesis of Lubiprostone, this compound (designated as intermediate IM3) is a key component for constructing the fluorinated side chain of the final drug molecule. google.comgoogleapis.com Its specific structure allows for further chemical modifications to build the required molecular architecture.

Table 1: Physicochemical Data for this compound

Property Value
CAS Number 1346523-54-3 chemsrc.com
Molecular Formula C₈H₁₂F₂O₂
Appearance Data not consistently available; likely a liquid or oil.

| Synthesis Precursor | Ethyl 2,2-difluoro-3-(trifluoromethylsulfonyloxy)hexanoate google.comgoogleapis.com |

Historical Development and Current Research Trajectories Pertaining to this compound

The development of synthetic routes to this compound is primarily documented in patent literature related to the manufacture of prostaglandins (B1171923) like Lubiprostone. google.comresearchgate.netgoogleapis.com One established method involves a multi-step process starting from a precursor like ethyl 2-oxohexanoate. researchgate.netgoogleapis.com A more specific, documented synthesis involves an elimination reaction.

A key synthetic pathway involves the following steps:

Hydroxy Ester Formation: Synthesis of ethyl 2,2-difluoro-3-hydroxyhexanoate (IM1). google.comgoogleapis.com

Sulfonylation: The hydroxyl group is converted to a good leaving group, typically a triflate, to yield ethyl 2,2-difluoro-3-(trifluoromethylsulfonyloxy)hexanoate (IM2). google.comgoogleapis.com

Elimination: Treatment with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), induces an elimination reaction to form the double bond, yielding this compound (IM3). google.comgoogleapis.com

Table 2: Example Synthesis of this compound

Step Reactant Reagent(s) Product Description
1 Ethyl 2,2-difluoro-3-hydroxyhexanoate Triflic anhydride (B1165640) (Tf₂O), Pyridine Ethyl 2,2-difluoro-3-(trifluoromethylsulfonyloxy)hexanoate Conversion of the alcohol to a triflate leaving group. google.com

| 2 | Ethyl 2,2-difluoro-3-(trifluoromethylsulfonyloxy)hexanoate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | This compound | Base-mediated elimination to form the C3-C4 double bond. google.com |

Current research trajectories in the broader field of fluorinated compounds focus on developing more efficient, stereoselective, and scalable synthetic methods. researchgate.net For gem-difluoroalkenes, this includes the advancement of transition-metal catalysis (e.g., using copper, nickel, or palladium) to form C-C and C-heteroatom bonds. nih.govthieme-connect.com For instance, copper-mediated coupling reactions between alkenyl boronates and bromodifluoroacetates have been developed to produce various α,α-difluoro-β,γ-unsaturated esters, demonstrating modern approaches to creating similar structural motifs. chemrxiv.org While research may not always name this compound specifically, these advanced catalytic methods represent the direction in which the synthesis of such building blocks is heading, aiming for greater efficiency and broader substrate scope.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12F2O2 B3039816 Ethyl 2,2-difluorohex-3-enoate CAS No. 1346523-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-2,2-difluorohex-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHFCFVURUPARR-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(C(=O)OCC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(C(=O)OCC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2,2 Difluorohex 3 Enoate

De Novo Synthesis of Ethyl 2,2-difluorohex-3-enoate

The de novo synthesis of this compound involves constructing the carbon skeleton and introducing the necessary functional groups in a sequential manner. Several advanced methodologies have been developed to achieve this with high efficiency and selectivity.

Metal-Catalyzed Cross-Coupling Strategies for this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While direct synthesis of this compound using a specific cross-coupling reaction is not extensively documented in readily available literature, analogous syntheses of similar gem-difluoroalkenes suggest viable pathways. For instance, a copper-mediated C-C coupling of alkenyl boronates with bromodifluoroacetates has been shown to be effective for creating similar structures. chemrxiv.org This suggests a potential route where a substituted alkenyl boronate could be coupled with an appropriate difluoroacetate (B1230586) derivative.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are fundamental in modern organic synthesis for creating C-C bonds. mdpi.comlibretexts.orgustc.edu.cn A plausible Suzuki-type coupling for this compound could involve the reaction of a vinyl boronic acid or ester with a suitable difluoro-containing building block in the presence of a palladium catalyst.

A proposed reaction is detailed in the table below:

Table 1: Proposed Metal-Catalyzed Cross-Coupling Reaction
Reactant A Reactant B Catalyst Product
(E)-hex-1-en-1-ylboronic acid Ethyl 2-bromo-2,2-difluoroacetate Palladium(0) complex This compound

Elimination Reactions for the Introduction of the Hex-3-enoate Unsaturation

A well-documented method for introducing the double bond in this compound is through an elimination reaction. googleapis.comgoogle.com This process typically involves the removal of a leaving group from an adjacent carbon, leading to the formation of a π-bond. The most common mechanism for such a dehydrohalogenation or a similar elimination is the E2 mechanism, which is a single-step concerted reaction. iitk.ac.in The rate of the E2 reaction is influenced by the strength of the base, the nature of the leaving group, and the solvent. iitk.ac.in

A specific synthesis starts from ethyl 2,2-difluoro-3-hydroxyhexanoate. googleapis.comgoogle.com The hydroxyl group is first converted into a better leaving group, a triflate. This intermediate, ethyl 2,2-difluoro-3-(trifluoromethylsulfonyloxy)hexanoate, then undergoes an elimination reaction when treated with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the final product. googleapis.comgoogle.com

The reaction steps are summarized below:

Table 2: Elimination Reaction Synthesis of this compound

Step Starting Material Reagents Intermediate/Product
1 Ethyl 2,2-difluoro-3-hydroxyhexanoate Triflic anhydride (B1165640) (Tf₂O), Pyridine Ethyl 2,2-difluoro-3-(trifluoromethylsulfonyloxy)hexanoate

This E2 elimination is regioselective, favoring the formation of the more stable (Zaitsev) alkene product. libretexts.org

Carbonyl Olefination Approaches to this compound

Carbonyl olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, provide a powerful method for the stereoselective synthesis of alkenes. escholarship.org This approach involves the reaction of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. For the synthesis of this compound, a potential strategy would involve the reaction of an appropriate phosphonate with propanal.

Specifically, a difluorinated phosphonate ester, such as triethyl 2,2-difluoro-2-(phosphonato)acetate, could be deprotonated with a strong base to form the corresponding ylide. This ylide would then react with propanal to form the desired α,β-unsaturated ester. The stereochemical outcome of the HWE reaction can often be controlled by the choice of reagents and reaction conditions to favor either the (E) or (Z) isomer.

A proposed reaction is outlined in the table below:

Table 3: Proposed Horner-Wadsworth-Emmons Reaction
Reactant A (Phosphonate) Reactant B (Carbonyl) Base Product
Diethyl (2-ethoxy-1,1-difluoro-2-oxoethyl)phosphonate Propanal Sodium hydride (NaH) This compound

Reductive Coupling and Related Methodologies

Reductive coupling reactions offer another avenue for the synthesis of complex molecules from simpler precursors. Nickel-promoted electrochemical reductive cross-coupling has been reported for the synthesis of gem-difluoroalkenes from trifluoromethyl alkenes and alkyl halides. sioc-journal.cn This methodology could potentially be adapted for the synthesis of this compound.

This type of reaction often proceeds through a radical pathway. sioc-journal.cn A transition metal catalyst, such as a nickel complex, is reduced to its active form. This catalyst then reacts with the starting materials to facilitate the carbon-carbon bond formation. sioc-journal.cn

Functional Group Interconversions and Transformations to Access this compound

Functional group interconversion (FGI) is a key strategy in organic synthesis where one functional group is converted into another. wikipedia.orgimperial.ac.uk This approach is often more efficient than de novo synthesis if a suitable precursor is readily available.

The synthesis of this compound via an elimination reaction, as described in section 2.1.2, is a prime example of FGI. googleapis.comgoogle.com The process begins with a molecule that already contains the basic carbon framework, ethyl 2,2-difluoro-3-hydroxyhexanoate. The key transformations are:

Alcohol to Sulfonate Ester: The hydroxyl group (-OH), which is a poor leaving group, is converted into a triflate group (-OTf), which is an excellent leaving group. This is a classic FGI. ub.eduvanderbilt.edu

Elimination: The subsequent elimination reaction transforms the C-C single bond and the C-O bond into a C=C double bond, yielding the final product. googleapis.comgoogle.com

Another potential FGI route could start from Ethyl 2,2-difluorohexanoate, which is commercially available. google.com This saturated ester could potentially be halogenated at the 3-position, followed by an elimination reaction to introduce the double bond.

Table 4: Table of Compound Names

Compound Name Chemical Formula
(E)-hex-1-en-1-ylboronic acid C₆H₁₃BO₂
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) C₉H₁₆N₂
Diethyl (2-ethoxy-1,1-difluoro-2-oxoethyl)phosphonate C₈H₁₅F₂O₅P
Ethyl 2-bromo-2,2-difluoroacetate C₄H₅BrF₂O₂
Ethyl 2,2-difluoro-3-hydroxyhexanoate C₈H₁₄F₂O₃
Ethyl 2,2-difluoro-3-(trifluoromethylsulfonyloxy)hexanoate C₉H₁₃F₅O₅S
This compound C₈H₁₂F₂O₂
Ethyl 2,2-difluorohexanoate C₈H₁₄F₂O₂
Palladium Pd
Propanal C₃H₆O
Pyridine C₅H₅N
Sodium hydride NaH

Mechanistic Elucidation of Reactions Involving Ethyl 2,2 Difluorohex 3 Enoate

Investigation of Radical Pathways and Intermediates

Reactions involving ethyl 2,2-difluorohex-3-enoate can proceed through radical pathways, particularly in processes such as reductions. For instance, in the synthesis of certain prostaglandin (B15479496) analogs, a related intermediate is subjected to a radical-initiated reaction using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). google.com Although the specific substrate in this documented case was a protected alcohol derivative, the underlying principle of radical-mediated transformation is relevant. The reaction likely proceeds through the formation of a radical intermediate on the carbon backbone, which is then quenched by a hydrogen atom from the tin hydride. The presence of the difluoroester group can influence the stability and reactivity of these radical intermediates.

Role of Organometallic Species in Catalytic Cycles

Organometallic species play a significant role in the synthesis of this compound itself. One of the key synthetic routes involves a Reformatsky-type reaction. In this process, elemental zinc is used to mediate the reaction between ethyl 2-bromo-2,2-difluoroacetate and n-butanal. google.com The zinc likely forms an organozinc intermediate, a Reformatsky reagent, with the ethyl 2-bromo-2,2-difluoroacetate. This nucleophilic organometallic species then adds to the carbonyl group of n-butanal. The use of cerium(III) chloride (CeCl₃·7H₂O) is also noted, suggesting its role as a promoter or co-catalyst, possibly by activating the carbonyl group for nucleophilic attack. google.com

Detailed Kinetic and Thermodynamic Studies of this compound Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in publicly available literature. However, we can infer some aspects from the described reaction conditions. For example, the elimination reaction to form this compound from its precursor, ethyl 2,2-difluoro-3-hydroxyhexanoate triflate (IM2), is conducted at reflux in methyl tert-butyl ether (MTBE) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. google.com The reaction is monitored until the starting material is consumed to a certain level (less than 3.0%), indicating that the reaction kinetics are followed to ensure completion. google.com The elevated temperature suggests a significant activation energy barrier for the elimination process.

The initial synthesis step, the Reformatsky-type reaction, is initiated at room temperature and then proceeds at a controlled temperature of 35°C without external heating, indicating an exothermic process. google.com The reaction progress is monitored by the consumption of n-butanal, providing a practical measure of the reaction rate. google.com

Reaction Reactants Reagents/Catalysts Solvent Temperature Monitoring Parameter
SynthesisEthyl 2-bromo-2,2-difluoroacetate, n-butanalZinc, CeCl₃·7H₂OTHF~25°C to 35°Cn-butanal < 2.0%
EliminationEthyl 2,2-difluoro-3-hydroxyhexanoate triflate (IM2)DBUMTBERefluxIM2 < 3.0%

Computational Studies on Reaction Mechanisms

While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not readily found, computational chemistry is a powerful tool for elucidating the mechanisms of similar fluorinated compounds. Density Functional Theory (DFT) calculations could be employed to model the transition states and intermediates of the reactions discussed. For the DBU-promoted elimination reaction, computational studies could help to determine whether the mechanism is a concerted E2 pathway or a stepwise E1cb mechanism, which might be plausible given the presence of the electron-withdrawing difluoroester group that can acidify the α-proton. Similarly, for the organometallic addition, computational modeling could provide insights into the structure of the organozinc intermediate and the transition state of its addition to the aldehyde.

Reactivity Profiles and Transformative Chemistry of Ethyl 2,2 Difluorohex 3 Enoate

Nucleophilic Additions to the α,β-Unsaturated Ester Moiety

The electron-withdrawing nature of both the ester group and the two fluorine atoms significantly activates the α,β-unsaturated system of Ethyl 2,2-difluorohex-3-enoate towards nucleophilic attack. This enhanced electrophilicity facilitates a variety of conjugate addition reactions, also known as Michael additions.

A primary application of this reactivity is in the synthesis of complex molecules like prostaglandins (B1171923). For instance, the synthesis of Lubiprostone (B194865), a pharmaceutical agent, involves a 1,4-conjugate addition of a higher-order cuprate (B13416276) to a related cyclopentenone intermediate, highlighting the utility of this reaction type with similar structural motifs. The general reactivity of gem-difluoroalkenes as potent Michael acceptors has been well-established.

Various nucleophiles can be employed in these addition reactions. The reaction of analogous β-trifluoromethyl-α,β-unsaturated esters with nucleophiles like amines and thiols proceeds readily, suggesting similar reactivity for this compound. Furthermore, intramolecular aza-Michael reactions have been effectively used to synthesize nitrogen-containing heterocyclic structures such as pyrrolidines. The use of organolithium reagents has also been explored to generate gem-difluorovinyl Michael acceptors for the synthesis of α,β-unsaturated fluoroamides.

The table below summarizes the types of nucleophilic additions applicable to this class of compounds.

Reaction Type Nucleophile Class Product Type Relevance/Example
Michael AdditionOrganocupratesγ-Substituted difluoroestersSynthesis of prostaglandin (B15479496) analogs.
Michael AdditionAmines, Thiolsγ-Amino/Thio-difluoroestersFormation of functionalized amino acids or sulfur-containing compounds.
Aza-Michael AdditionIntramolecular AminesSpirocyclic PyrrolidinesAsymmetric synthesis of nitrogen heterocycles.
Michael AdditionOrganolithium Reagentsα,β-Unsaturated FluoroamidesGeneration of novel fluorinated building blocks.

Electrophilic Transformations and Rearrangements

While the double bond in this compound is electron-deficient, it can still undergo electrophilic attack, leading to useful chemical transformations.

A notable example is epoxidation. The reaction of structurally related β-CF₃-α,β-unsaturated esters with oxidizing agents like sodium hypochlorite (B82951) can produce the corresponding 2,3-epoxyesters. These fluorinated epoxides are valuable intermediates, as their rings can be opened by nucleophiles with high regio- and stereoselectivity.

Furthermore, transformations involving main-group metal salts can induce unique reactivity. Indium-catalyzed reactions of gem-difluoroalkenes bearing ester groups can lead to the formation of fluorinated isocoumarins. This process involves the electrophilic character of the metal salt interacting with the molecule to facilitate cyclization. Similarly, carboboration using reagents like B(C₆F₅)₃ represents another electrophilic pathway, where the boron reagent adds across the double bond, enabling further functionalization.

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which proceed through a cyclic transition state, offer a powerful method for constructing ring systems with high stereospecificity. The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.

Diels-Alder Reactions: As a [4+2] cycloaddition, the Diels-Alder reaction allows for the straightforward synthesis of six-membered rings. This compound is expected to react with electron-rich dienes. For example, fluorinated thioaldehydes have been used as dienophiles in reactions with 1,3-dienes to create fluorine-containing thiopyrans. The use of α,β-unsaturated aldehydes in inverse electron demand hetero-Diels-Alder reactions further showcases the versatility of this reaction class.

1,3-Dipolar Cycloadditions: These reactions involve a 1,3-dipole reacting with a dipolarophile (the enoate) to form five-membered heterocyclic rings. This is a highly versatile method for synthesizing heterocycles like isoxazolidines or pyrazoles. The reaction of nitrile oxides with alkenes, for instance, is a well-established route to isoxazolines. The high reactivity of this compound as a dipolarophile is anticipated due to its electron-withdrawing groups, which lower the energy of the LUMO for interaction with the HOMO of the 1,3-dipole.

The table below outlines potential pericyclic reactions.

Reaction Type Reactant Partner Product Class Key Features
[4+2] Diels-AlderElectron-rich diene (e.g., Danishefsky's diene)Substituted cyclohexenesForms six-membered rings; high stereocontrol.
[4+2] Hetero-Diels-Alder1-Aza-1,3-butadienesFunctionalized tetrazinesAccess to nitrogen-containing heterocycles.
[3+2] 1,3-Dipolar CycloadditionNitrile oxides, Azides, NitronesIsoxazolines, Triazoles, IsoxazolidinesForms five-membered heterocycles; high regioselectivity.

Strategic Derivatization for Specialized Applications

The functional groups within this compound serve as handles for a wide range of derivatizations, enabling the synthesis of compounds for specialized applications, including pharmaceuticals and materials science.

One fundamental transformation is the reduction of the carbon-carbon double bond. Catalytic hydrogenation, for example using palladium on carbon (Pd/C), can convert the unsaturated ester into its saturated counterpart, Ethyl 2,2-difluorohexanoate. This saturated ester is a known precursor in the synthesis of the drug Lubiprostone.

The products obtained from the reactions described in the previous sections also represent strategic derivatizations.

From Nucleophilic Additions: The Michael adducts can be further manipulated. For example

Stereochemical Control in the Synthesis and Reactions of Ethyl 2,2 Difluorohex 3 Enoate

Diastereoselective Synthesis of Ethyl 2,2-difluorohex-3-enoate

The diastereoselective synthesis of this compound is a critical aspect of its chemistry, as the stereochemistry of the molecule can significantly influence the properties and applications of its derivatives. The creation of specific diastereomers often relies on substrate-controlled or reagent-controlled strategies during key bond-forming reactions.

One common approach to introduce the difluoroacetate (B1230586) moiety is through a Reformatsky-type reaction involving ethyl bromodifluoroacetate and an appropriate aldehyde, such as butanal. acs.org The subsequent dehydration of the resulting β-hydroxy-α,α-difluoroester can lead to the formation of this compound. However, the initial aldol (B89426) addition step often proceeds with low diastereoselectivity, yielding a mixture of syn and anti diastereomers of the hydroxy ester intermediate. acs.org The subsequent elimination step to form the alkene can also result in a mixture of E and Z isomers, further complicating stereochemical control.

To achieve higher levels of diastereoselectivity, researchers have explored various modifications to the reaction conditions and reagents. For instance, in the synthesis of other fluorinated esters, the choice of metal enolate and the presence of chelating agents have been shown to influence the facial selectivity of the carbonyl addition. While specific high-yielding diastereoselective methods for this compound are not extensively documented in publicly available literature, general principles from related syntheses can be applied. For example, the use of specific bases and solvents can influence the transition state geometry of the elimination step, thereby favoring one geometric isomer over the other. In one documented synthesis, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in methyl tert-butyl ether (MTBE) at reflux was employed for the elimination step, though the resulting E/Z ratio was not specified. google.comgoogleapis.com

The table below outlines a general, non-diastereoselective synthesis pathway and highlights the steps where stereochemical control is crucial.

Table 1: General Synthetic Pathway and Stereochemical Considerations

Step Reaction Reagents Key Stereochemical Aspect
1 Aldol-type Addition Zinc, Butanal, Ethyl bromodifluoroacetate Formation of a new stereocenter at the carbinol carbon, leading to a mixture of syn and anti diastereomers.

Asymmetric Synthetic Routes to Chiral Analogues of this compound

The development of asymmetric synthetic routes to chiral analogues of this compound is of significant interest for applications in medicinal chemistry and materials science, where enantiopurity is often a prerequisite for desired biological activity or material properties. nih.gov While specific asymmetric syntheses targeting this exact molecule are not widely reported, several established strategies for the asymmetric synthesis of other fluorinated compounds can be adapted.

One promising approach involves the use of chiral auxiliaries. An auxiliary can be attached to the difluoroacetate moiety or the aldehyde, guiding the stereochemical course of the key bond-forming reaction. After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Another powerful strategy is the use of chiral catalysts. Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. For instance, chiral Lewis acids or organocatalysts could be employed to catalyze the aldol-type reaction between a difluoroacetyl precursor and butanal, thereby establishing the stereocenter at the resulting alcohol in a stereocontrolled manner. Chemoenzymatic methods, which utilize enzymes to catalyze key stereoselective transformations, have also proven effective for the synthesis of chiral α-fluoro-β-hydroxy esters with high enantiomeric excess. nih.gov

Furthermore, asymmetric transformations of the double bond in this compound itself can be envisioned. For example, an asymmetric dihydroxylation or epoxidation of the alkene could introduce new stereocenters in a controlled fashion, leading to chiral derivatives. The success of such an approach would depend on the ability of the chiral catalyst to differentiate between the two faces of the double bond.

The table below summarizes potential asymmetric strategies applicable to the synthesis of chiral analogues of this compound, based on established methods for similar compounds.

Table 2: Potential Asymmetric Synthetic Strategies

Strategy Description Potential Application
Chiral Auxiliaries A chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. Asymmetric aldol addition to form a chiral β-hydroxy ester precursor.
Chiral Catalysis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Enantioselective aldol reaction, or asymmetric hydrogenation or dihydroxylation of the double bond.

Stereochemical Outcomes in Transformations of this compound

The stereochemistry of this compound, both at the double bond (E/Z isomerism) and at any existing stereocenters in its chiral analogues, can significantly direct the stereochemical outcome of subsequent reactions. The gem-difluoro group and the ester functionality can exert both steric and electronic influences on the reactivity of the molecule.

In reactions involving the double bond, such as additions or cycloadditions, the approach of the reagent can be influenced by the substituents on the alkene. For example, in an epoxidation reaction, the oxidizing agent may preferentially attack one face of the double bond, leading to a diastereomeric mixture of epoxides if a chiral center is already present in the molecule. The ratio of these diastereomers would be determined by the directing effect of the existing stereocenter.

Similarly, in hydrogenation reactions, the catalyst would coordinate to the less hindered face of the double bond, leading to the formation of new stereocenters in the saturated product. The stereochemistry of the starting alkene (E or Z) would directly influence the relative stereochemistry of the product.

For chiral analogues of this compound, transformations of the ester group can also be influenced by the existing stereochemistry. For example, the reduction of the ester to an alcohol or its conversion to an amide could proceed with some degree of diastereoselectivity if the chiral center is close enough to influence the approach of the reagents.

Control of Geometrical Isomerism in this compound and its Derivatives

The control of geometrical isomerism (E/Z selectivity) in the synthesis of this compound and its derivatives is a key challenge. The ratio of E and Z isomers can have a profound impact on the biological activity and physical properties of the final products. Several synthetic methodologies can be employed to control the geometry of the double bond in fluorinated alkenes.

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds with stereochemical control. acs.orgfigshare.com In the context of synthesizing this compound, an HWE-type reaction between a phosphonate-stabilized difluoroacetate carbanion and butanal could be employed. The stereochemical outcome of the HWE reaction is often influenced by the nature of the phosphonate (B1237965) reagent, the base used for deprotonation, the solvent, and the reaction temperature. By carefully selecting these parameters, it is often possible to favor the formation of either the E or the Z isomer.

Another approach to controlling the geometry of the double bond is through the Julia olefination and its modified versions. academie-sciences.fracademie-sciences.fr This reaction involves the coupling of a sulfone-stabilized carbanion with an aldehyde, followed by a reductive elimination. The stereoselectivity of the Julia olefination can be controlled by the choice of the sulfone, the reaction conditions for the coupling and elimination steps, and the workup procedure. For instance, the use of different bases can favor either the E or the Z isomer. academie-sciences.fracademie-sciences.fr

The table below details factors influencing E/Z selectivity in common olefination reactions that could be applied to the synthesis of this compound.

Table 3: Factors Influencing E/Z Selectivity in Olefination Reactions

Reaction Factor Influence on Stereoselectivity
Horner-Wadsworth-Emmons Phosphonate Reagent The structure of the phosphonate can sterically and electronically influence the transition state, favoring one isomer.
Base The choice of base (e.g., NaH, n-BuLi, DBU) can affect the equilibrium between intermediate diastereomers.
Solvent The polarity of the solvent can influence the stability of the reaction intermediates and transition states.
Modified Julia Olefination Sulfone Group The nature of the heterocyclic sulfone can impact the π-deficient character and influence selectivity. academie-sciences.fracademie-sciences.fr
Base The use of different bases (e.g., DBU vs. NaHMDS) can lead to opposite stereochemical outcomes. academie-sciences.fracademie-sciences.fr

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2,2 Difluorohex 3 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides a detailed roadmap of the molecular framework of Ethyl 2,2-difluorohex-3-enoate. Through the analysis of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR spectra, a complete assignment of all proton and carbon resonances can be achieved, and the connectivity between atoms can be unequivocally established.

Comprehensive ¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound presents a series of distinct signals, each providing valuable information about the chemical environment of the protons. The ethyl ester moiety is characterized by a quartet signal for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The olefinic protons (H-3 and H-4) exhibit complex splitting patterns due to their coupling to each other and to the adjacent methylene group (H-5). The presence of the electronegative fluorine atoms on the C-2 carbon influences the chemical shifts of the neighboring protons, particularly H-3.

A detailed analysis of the coupling constants is crucial for determining the stereochemistry of the double bond. For the (E)-isomer, a larger vicinal coupling constant (³J) between H-3 and H-4 is expected (typically in the range of 15-18 Hz), whereas the (Z)-isomer would show a smaller coupling constant (typically 10-12 Hz).

Table 1: Predicted ¹H NMR Data for this compound (CDCl₃, 400 MHz)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~6.1-6.4 ddd ³J(H3-H4) ≈ 15.5, ⁴J(H3-F) ≈ 2-4, ⁴J(H3-H5) ≈ 1-2
H-4 ~5.7-5.9 dt ³J(H4-H3) ≈ 15.5, ³J(H4-H5) ≈ 6-7
H-5 ~2.1-2.3 m
H-6 ~1.0-1.1 t ³J(H6-H5) ≈ 7.5
-OCH₂- ~4.2-4.3 q ³J ≈ 7.1

Note: The predicted data is based on the analysis of structurally similar compounds.

Elucidation of ¹³C NMR Resonances and C-F Coupling Patterns

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers insight into their hybridization and electronic environment. The most notable feature in the ¹³C NMR spectrum of this compound is the splitting of carbon signals due to coupling with the fluorine atoms (C-F coupling). The C-2 carbon, directly bonded to two fluorine atoms, appears as a triplet with a large one-bond coupling constant (¹JCF). The adjacent carbons (C-1, C-3) also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. These coupling patterns are diagnostic for the presence and location of the difluoromethylene group.

Table 2: Predicted ¹³C NMR Data for this compound (CDCl₃, 100 MHz)

Carbon Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (JCF, Hz)
C-1 (C=O) ~163-165 t ²JCF ≈ 30-35
C-2 (-CF₂-) ~112-115 t ¹JCF ≈ 245-250
C-3 (=CH-) ~120-125 t ²JCF ≈ 25-30
C-4 (=CH-) ~135-140 t ³JCF ≈ 5-10
C-5 (-CH₂-) ~25-28 s
C-6 (-CH₃) ~12-14 s
-OCH₂- ~62-64 s

Note: The predicted data is based on the analysis of structurally similar compounds.

Application of ¹⁹F NMR for the Difluoromethylene Group

¹⁹F NMR spectroscopy is a powerful tool for directly observing the fluorine atoms in a molecule. In the case of this compound, the two fluorine atoms of the difluoromethylene group are chemically equivalent and are expected to appear as a single signal in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine nuclei. In the proton-coupled ¹⁹F NMR spectrum, this signal would be further split by the neighboring protons, primarily the olefinic proton H-3, providing additional structural confirmation. The expected chemical shift for the -CF₂- group in similar structures is typically in the range of -90 to -110 ppm relative to a standard such as CFCl₃.

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

COSY (Correlation Spectroscopy): This experiment establishes the connectivity between protons that are coupled to each other. For this compound, cross-peaks would be observed between H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming the carbon backbone of the hexenoate chain. The correlation between the methylene and methyl protons of the ethyl ester would also be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C-1 and C-2) and for confirming the connectivity across the entire molecule. For instance, correlations would be expected between the H-3 proton and carbons C-1, C-2, and C-5, and between the ethyl ester protons and the carbonyl carbon (C-1).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound, confirming that it is indeed C₈H₁₂F₂O₂. The calculated exact mass for the molecular ion [M]⁺ of this compound is 178.0799.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group. The presence of the fluorine atoms will also influence the fragmentation, and characteristic losses of HF or CF₂-containing fragments may be observed.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Ethyl 2,2-difluoropent-3-enoate
Ethyl 2,2-difluoro-4-methylpent-3-enoate

Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns upon ionization. For this compound, electron ionization (EI) would lead to the formation of a molecular ion (M+), whose mass-to-charge ratio (m/z) would confirm the compound's molecular weight.

The fragmentation of esters is well-characterized and typically involves several key pathways. whitman.edulibretexts.org For this compound, the primary fragmentation would be expected to occur via cleavage of the bonds adjacent to the carbonyl group (α-cleavage). miamioh.edu

One of the most probable fragmentation pathways involves the loss of the ethoxy radical (•OCH2CH3), resulting in the formation of a stable acylium ion. This fragment would be observed at a specific m/z value, providing clear evidence for the ethyl ester functionality. Another common fragmentation for esters is the loss of the alkoxy group as an alkene (ethene in this case) with a hydrogen rearrangement, known as the McLafferty rearrangement, though this is more common in esters with longer alkyl chains on the alcohol side. whitman.edu

Furthermore, cleavage of the C-C bond between the difluorinated carbon and the double bond could occur. The presence of two fluorine atoms on the α-carbon significantly influences the fragmentation, often directing cleavage to preserve the charge on the fluorine-containing fragment due to the high stability of such cations. In studies of similar ethyl difluoroenoates, fragments corresponding to the loss of neutral molecules, such as the loss of a C4H8 moiety from an analogous compound, have been observed, suggesting complex rearrangement and cleavage processes. chemrxiv.org

A hypothetical fragmentation pattern based on these principles is outlined in the table below.

Fragment Ion Proposed Structure m/z (Calculated) Significance
[M]+[C8H12F2O2]+178.08Molecular Ion
[M - OCH2CH3]+[C6H7F2O]+133.04Loss of ethoxy radical (α-cleavage)
[M - CH2CH3]+[C6H7F2O2]+149.04Loss of ethyl radical
[M - COOCH2CH3]+[C5H7F2]+105.05Loss of the entire ester group
[COOCH2CH3]+[C3H5O2]+73.03Ethyl carboxylate fragment

This table is predictive and based on general fragmentation principles for esters.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides invaluable information about the functional groups present in a molecule. The distinct vibrational modes of this compound allow for its unambiguous identification.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group. This peak typically appears in the region of 1735-1750 cm⁻¹. The presence of the α,α-difluoro substitution may slightly shift this frequency. The C=C stretching vibration of the alkene moiety would give rise to a peak around 1650-1680 cm⁻¹. The C-F bonds will exhibit strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹, often as multiple sharp bands. The C-O stretching vibrations of the ester group will also be present in this region, usually as two distinct bands.

Drawing a comparison to a similar fluorinated ester, heptyl (Z)-3-fluorobut-2-enoate, characteristic IR peaks were observed at 2956, 2928, 2858 (C-H stretches), 1716 (C=O stretch), 1687 (C=C stretch), and within the 1219-1037 cm⁻¹ range for C-F and C-O stretches. chemsrc.com

Raman Spectroscopy:

Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information. The C=C double bond, being less polar than the carbonyl group, is expected to show a strong signal in the Raman spectrum. This technique is also highly effective for identifying C-F bonds in gem-difluoroalkenes. acs.orgresearchgate.net The symmetric stretching of the CF2 group would be a characteristic Raman-active mode. Raman spectroscopy is a powerful tool for identifying different crystalline phases and conformational isomers, which could be relevant for this molecule. gia.edu

The expected vibrational frequencies are summarized in the table below.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C=O (Ester)Stretching1735 - 1750 (Strong)Moderate
C=C (Alkene)Stretching1650 - 1680 (Variable)Strong
C-FStretching1000 - 1400 (Strong, multiple bands)Moderate
C-O (Ester)Stretching1000 - 1300 (Two bands)Weak
C-H (Alkyl/Alkenyl)Stretching2850 - 3100Strong

These values are approximate and based on typical ranges for the respective functional groups.

X-ray Crystallography of Relevant Derivatives

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. While obtaining a suitable single crystal of this compound itself might be challenging due to its likely liquid nature at room temperature, the preparation of a solid derivative would allow for its structural elucidation via this technique.

A suitable derivative for X-ray crystallography could be a solid carboxylic acid obtained by hydrolysis of the ester, or a crystalline amide formed by reaction with an appropriate amine. The resulting crystal would be subjected to X-ray diffraction, where the scattering pattern of X-rays by the electron clouds of the atoms is collected. nih.gov

The analysis of the diffraction data would yield precise information on:

Bond lengths and angles: Confirming the geometry of the ester, the gem-difluoro group, and the double bond.

Conformation: Determining the preferred spatial arrangement of the molecule in the crystal lattice.

Stereochemistry: Unambiguously establishing the E or Z configuration of the double bond.

Intermolecular interactions: Revealing how the molecules pack in the crystal, including any hydrogen bonding or dipole-dipole interactions. nih.gov

Although no crystal structure for this compound or its immediate derivatives is currently reported in the public domain, the technique remains the gold standard for absolute structure determination in organic chemistry.

Theoretical and Computational Studies on Ethyl 2,2 Difluorohex 3 Enoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are a cornerstone for understanding the electronic behavior of molecules. For ethyl 2,2-difluorohex-3-enoate, methods like Density Functional Theory (DFT) would be instrumental. duke.edu Such calculations could provide a wealth of information, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

These descriptors are crucial for predicting the molecule's reactivity. For instance, the HOMO-LUMO gap is a key indicator of chemical reactivity and the molecule's stability. A smaller gap would suggest higher reactivity. The electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. While general principles of organic chemistry suggest the difluorinated carbon and the carbonyl carbon are electrophilic sites, precise computational data would quantify these characteristics.

Table 1: Hypothetical Reactivity Descriptors for this compound

DescriptorPredicted Value (Arbitrary Units)Significance
HOMO Energy-Indicates the ability to donate electrons.
LUMO Energy-Indicates the ability to accept electrons.
HOMO-LUMO Gap-Correlates with chemical reactivity and stability.
Dipole Moment-Measures the overall polarity of the molecule.

Note: The values in this table are for illustrative purposes only, as specific computational studies on this compound are not currently available.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of molecules over time. nih.gov For this compound, MD simulations would be invaluable for exploring its conformational landscape. The presence of a flexible ethyl group and a carbon-carbon double bond suggests the existence of multiple low-energy conformations. wolfram.comyoutube.com

Understanding these conformations is critical as they can significantly influence the molecule's physical properties and its interactions with other molecules, such as solvents or reactants. MD simulations could also shed light on the nature and strength of intermolecular interactions, including hydrogen bonding and van der Waals forces, which govern the bulk properties of the compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides the tools to predict various spectroscopic parameters, which can then be validated against experimental data. For this compound, theoretical calculations could predict its nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as its infrared (IR) vibrational frequencies.

These predictions, when compared with experimentally obtained spectra, serve as a stringent test of the computational model's accuracy. Furthermore, such validated computational methods can aid in the interpretation of complex experimental spectra and help in the structural elucidation of related compounds. While some experimental data may exist in patents, a direct comparison with theoretically predicted parameters has not been reported. google.com

Table 2: Predicted Spectroscopic Data vs. Experimental Data (Hypothetical)

Spectroscopic TechniquePredicted ParameterExperimental Parameter
¹H NMRChemical Shifts (ppm)-
¹³C NMRChemical Shifts (ppm)-
¹⁹F NMRChemical Shifts (ppm)-
IR SpectroscopyVibrational Frequencies (cm⁻¹)-

Note: This table illustrates the type of data that could be generated and compared. Currently, a comprehensive set of both predicted and experimental data for this specific compound is not available in the public domain.

Elucidation of Reaction Pathways and Transition States via Computational Methods

Computational methods are particularly adept at mapping out the intricate details of chemical reactions. For a molecule like this compound, which is used as an intermediate in synthesis, understanding its reaction pathways is of paramount importance. google.com

By calculating the potential energy surface for a given reaction, chemists can identify the transition state structures and their corresponding activation energies. This information is crucial for understanding reaction mechanisms, predicting reaction rates, and optimizing reaction conditions. For example, the synthesis of lubiprostone (B194865) involves the reaction of this compound, and computational studies could provide deep insights into the stereoselectivity and efficiency of this process. google.com

Strategic Applications of Ethyl 2,2 Difluorohex 3 Enoate in Specialized Chemical Syntheses

Precursor Role in the Synthesis of Biologically Active Fluorinated Compounds

The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Consequently, fluorinated compounds are of significant interest in medicinal chemistry. Ethyl 2,2-difluorohex-3-enoate serves as a key precursor for incorporating a difluorinated carbon center into biologically active molecules. The gem-difluoroalkene moiety is a notable structural motif, acting as a bioisostere for carbonyl or amide groups, which can be crucial for molecular recognition and interaction with biological targets like enzymes. nih.govnih.gov

A prominent example of its application is in the synthesis of Lubiprostone (B194865), a medication used to treat chronic idiopathic constipation. google.com In a patented synthetic route, this compound (referred to as intermediate IM3 in the patent) is a crucial building block for constructing the fluorinated ω-side chain of the final drug molecule. google.comgoogleapis.com The synthesis begins with the preparation of the intermediate ethyl 2,2-difluoro-3-hydroxyhexanoate, which is then converted to this compound through an elimination reaction. googleapis.com This intermediate then undergoes a series of transformations to build the complete side chain, which is ultimately coupled to a cyclopentenone core structure in a key 1,4-conjugate addition step to form the prostaglandin (B15479496) backbone. googleapis.comgoogleapis.com

The general class of gem-difluoroalkenes, to which this compound belongs, is widely recognized for its utility in creating fluorinated pharmaceuticals and agrochemicals. nih.govresearchgate.net For instance, gem-difluoroalkene-containing β-lactams have been synthesized and investigated for their potential as novel antibiotics, demonstrating the broad potential of this chemical class in drug discovery. nih.gov

Table 1: Key Steps in the Synthesis of Lubiprostone Involving this compound as an Intermediate
StepStarting MaterialReagents and ConditionsProductPurpose of Step
1Ethyl 2,2-difluoro-3-hydroxyhexanoate (IM1)Triflic anhydride (B1165640) (Tf₂O), PyridineEthyl 2,2-difluoro-3-(trifluoromethylsulfonyloxy)hexanoate (IM2)Activation of the hydroxyl group for elimination. google.com
2Ethyl 2,2-difluoro-3-(trifluoromethylsulfonyloxy)hexanoate (IM2)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), MTBE, RefluxThis compound (IM3)Formation of the C=C double bond via elimination. google.comgoogleapis.com
3This compound (IM3)Multi-step conversionThe complete ω-side chain with a terminal triple bond (an alkynylstannane intermediate).Elaboration of the side chain for coupling. google.com
4ω-side chain cuprate (B13416276)1,4-conjugate addition to a protected cyclopentenone coreProtected prostaglandin E₂ derivativeAssembly of the core structure of the final molecule. googleapis.com

Integration into Complex Natural Product Synthesis

The synthesis of natural products and their analogs is a significant driver of innovation in organic chemistry. These complex molecules often require sophisticated strategies and versatile building blocks. This compound has proven its value in this area, particularly in the synthesis of modified natural products where fluorine incorporation is desired to enhance biological activity.

Utility in the Development of Advanced Materials and Functional Molecules

The unique electronic properties imparted by the gem-difluoro group make compounds like this compound attractive building blocks for the development of advanced materials and functional molecules. researchgate.net The gem-difluoroalkene unit can influence molecular conformation, polarity, and stability, which are key determinants of a material's properties. While specific polymers derived directly from this compound are not widely reported, the polymerization of related monomers provides a blueprint for its potential applications. For example, monomers like 2-ethyl-2-oxazoline (B78409) undergo cationic ring-opening polymerization to produce poly(2-ethyl-2-oxazoline), a biocompatible polymer with applications in the biomedical field. wikipedia.org The structural motifs within this compound suggest its potential as a monomer or co-monomer for creating novel fluorinated polymers with tailored properties such as thermal stability, chemical resistance, or specific optical characteristics.

Furthermore, the reactivity of the alkene and the C-F bonds allows for its conversion into a variety of functional molecules. Gem-difluoroalkenes are precursors for synthesizing fluorinated heterocycles, which are core structures in many functional materials and pharmaceuticals. nih.gov For instance, indium-catalyzed transformations of gem-difluoroalkenes bearing ester groups can lead to the formation of fluorinated isocoumarins, a class of compounds with interesting photophysical properties. This demonstrates how a relatively simple building block can provide access to complex, functional molecular systems.

Contributions to Methodological Advances in Fluorine Chemistry

The development of new synthetic methods is crucial for advancing chemical sciences, and this compound and related gem-difluoroalkenes have played a significant role as substrates in the innovation of fluorine chemistry. researchgate.net Their unique reactivity has been exploited to forge new C-C and C-heteroatom bonds under various catalytic conditions.

One area of advancement is in cross-coupling reactions. Researchers have developed novel copper-mediated methods for the C-C coupling of alkenyl boronates with bromodifluoroacetates to produce gem-difluoroalkenes, including ethyl 2,2-difluoro-4-methylpent-3-enoate, a close analog of the title compound. chemrxiv.org Additionally, dual nickel/palladium-catalyzed cross-electrophile coupling reactions have been established to synthesize gem-difluoroalkenes from readily available starting materials, showcasing the importance of these structures in pushing the boundaries of catalysis. bohrium.com

The compound's structure is also ideal for exploring C-F bond functionalization, a challenging but highly rewarding area of research. nih.gov The presence of two fluorine atoms and a double bond allows for various transformations, including addition-elimination reactions and radical processes. For example, visible-light-promoted photoredox catalysis has been used for the difunctionalization of gem-difluoroalkenes to synthesize complex molecules like α,α-difluoromethyl-β-alkoxysulfones. acs.org

Perspectives and Future Research Directions in Ethyl 2,2 Difluorohex 3 Enoate Chemistry

Development of More Efficient and Sustainable Synthetic Protocols

The current syntheses of ethyl 2,2-difluorohex-3-enoate often rely on multi-step procedures which can be resource-intensive. google.comgoogle.com A primary goal for future research is the development of more atom-economical and environmentally benign synthetic routes.

One promising approach involves the direct difluoroolefination of carbonyl compounds. sioc-journal.cn Research could focus on developing novel catalysts or reagents that can efficiently convert readily available starting materials, such as derivatives of hexenoic acid, directly into the target molecule. Exploring electrochemical methods could also provide a more sustainable alternative to traditional chemical reductants. sioc-journal.cn

Another area for improvement lies in the optimization of existing methods. For instance, the elimination reaction used in some syntheses could be made more efficient by exploring alternative bases and reaction conditions to improve yields and minimize waste. google.comgoogle.com The use of flow chemistry could also be investigated to enable safer, more scalable, and continuous production of this compound.

Table 1: Comparison of Potential Synthetic Improvements

Current MethodologiesPotential Future ImprovementsKey Advantages of Future Improvements
Multi-step synthesis involving elimination reactions. google.comgoogle.comDirect difluoroolefination of carbonyl precursors. sioc-journal.cnIncreased atom economy, reduced step count.
Use of stoichiometric reagents. google.comgoogle.comCatalytic and electrochemical approaches. sioc-journal.cnReduced waste, milder reaction conditions.
Batch processing.Continuous flow synthesis.Enhanced safety, scalability, and control.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The gem-difluoroalkene moiety in this compound is a key functional group that can participate in a variety of transformations. sioc-journal.cn Future research should aim to uncover new reaction pathways and expand the synthetic utility of this compound.

One area of interest is the exploration of radical-polar crossover reactions. thieme-connect.de These reactions, which involve the interplay of radical and ionic intermediates, could open up new avenues for the functionalization of the double bond. thieme-connect.de Investigating the behavior of this compound under various photocatalytic or electrocatalytic conditions could lead to the discovery of unprecedented transformations. sioc-journal.cnrsc.org

Furthermore, the development of methods for the selective functionalization of the C-F bonds could provide access to a wider range of fluorinated compounds. osaka-u.ac.jp While challenging, the activation of C-F bonds is a rapidly developing area of research, and its application to this compound could yield valuable synthetic intermediates. osaka-u.ac.jp

Design of Highly Stereoselective and Enantioselective Methodologies

The creation of chiral molecules with high stereocontrol is a central theme in modern organic synthesis. For this compound, the development of stereoselective and enantioselective reactions is crucial for its application in the synthesis of complex, biologically active molecules.

Future efforts should focus on the design of chiral catalysts that can control the stereochemical outcome of reactions involving the double bond. For example, asymmetric hydrogenation or dihydroxylation reactions could provide access to enantioenriched products. The use of chiral phosphoric acids or other organocatalysts has shown promise in similar systems and could be applied here. whiterose.ac.uk

Moreover, developing enantioselective methods for the synthesis of this compound itself, where the chirality is introduced at an early stage, would be highly valuable. This could involve the use of chiral auxiliaries or asymmetric catalysis in the key bond-forming steps.

Expanding the Scope of Applications in Emerging Fields

While this compound has found utility as an intermediate in the synthesis of prostaglandins (B1171923) like lubiprostone (B194865), its potential applications extend far beyond this. google.comgoogle.com Future research should explore its use in other areas of medicinal chemistry, materials science, and agrochemistry.

In medicinal chemistry, the gem-difluoro group can act as a bioisostere for a carbonyl group, potentially improving the metabolic stability and pharmacokinetic properties of drug candidates. sioc-journal.cn this compound could serve as a starting material for the synthesis of novel fluorinated analogs of known bioactive molecules.

In materials science, the incorporation of fluorine can impart unique properties to polymers and other materials, such as increased thermal stability and hydrophobicity. The reactivity of the double bond in this compound could be exploited for the synthesis of novel fluorinated monomers and polymers.

Interdisciplinary Research Integrating this compound

The full potential of this compound can be realized through interdisciplinary collaborations. By combining the expertise of synthetic chemists with that of computational chemists, biochemists, and materials scientists, new and innovative applications for this compound can be developed.

Computational studies could provide valuable insights into the reactivity and electronic properties of this compound, guiding the design of new reactions and catalysts. Collaboration with biochemists could help to identify new biological targets for fluorinated molecules derived from this starting material. Working with materials scientists could lead to the development of novel functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,2-difluorohex-3-enoate, and how can reaction conditions be controlled to minimize side products?

  • Methodological Answer : The synthesis of α,α-difluoro esters like this compound typically involves fluorination of β-keto esters using reagents such as Deoxo-Fluor or DAST. Key parameters include temperature control (e.g., −78°C to room temperature), solvent selection (e.g., anhydrous dichloromethane), and stoichiometric ratios to avoid over-fluorination. Monitoring via TLC or GC-MS is critical to track intermediates and byproducts. For example, quenching excess fluorinating agents with aqueous NaHCO₃ reduces hydrolysis side reactions .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the difluoro group (¹⁹F NMR coupling patterns) and ester functionality (δ ~4.2 ppm for ethyl CH₂).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 193.07).
  • XRD (if crystalline) : Use SHELX programs for crystal structure refinement, focusing on bond angles/fluorine positions to detect conformational anomalies .

Q. What solvents and storage conditions are recommended to prevent degradation of this compound?

  • Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to avoid light-induced decomposition. Use aprotic solvents (e.g., THF, DMF) for reactions, as protic solvents may hydrolyze the ester. Stability assays via repeated NMR over 72 hours can identify degradation thresholds .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Diels-Alder or Michael addition reactions?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (FMO) and assess electron-deficient alkene reactivity. Compare activation energies of possible reaction pathways. Validate predictions experimentally using kinetic studies (e.g., UV-Vis monitoring of reaction rates) .

Q. What strategies resolve contradictions between experimental and computational data in stereochemical outcomes of this compound-derived adducts?

  • Methodological Answer : Reconcile discrepancies by:

  • Dynamic NMR : Detect rotational barriers in intermediates.
  • Multivariate Analysis : Correlate solvent polarity, temperature, and steric effects with diastereomeric ratios.
  • Crystallography : Resolve absolute configurations of adducts using SHELXL refinement .

Q. How does the electron-withdrawing difluoro group influence the compound’s stability under catalytic hydrogenation?

  • Methodological Answer : Perform controlled hydrogenation experiments with Pd/C or Raney Ni, monitoring H₂ uptake and product ratios (GC-MS). Compare with non-fluorinated analogs to isolate electronic effects. Kinetic isotope effects (KIE) and Hammett plots can quantify substituent impacts .

Q. What in silico approaches optimize this compound as a building block in drug discovery pipelines?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen virtual libraries of derivatives against target proteins (e.g., kinases). Combine QSAR models to predict ADMET properties, prioritizing derivatives with improved bioavailability and reduced toxicity .

Data Presentation and Analysis Guidelines

  • Tables : Include reaction yields, spectroscopic data (δ ppm, J values), and computational parameters (e.g., DFT energies).
  • Figures : Highlight FMO diagrams, reaction mechanisms, and XRD-derived structures.
  • Statistical Validation : Apply ANOVA for reproducibility assessments and Grubbs’ test to identify outliers in replicate experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-difluorohex-3-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2-difluorohex-3-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.